molecular formula C12H12F3N3 B3197283 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine CAS No. 1004643-49-5

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine

Cat. No.: B3197283
CAS No.: 1004643-49-5
M. Wt: 255.24 g/mol
InChI Key: GAYJVRYWRNUKOD-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylbenzyl groupThe presence of the trifluoromethyl group is particularly notable, as it can significantly influence the compound’s chemical properties and biological activity .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve interactions with various enzymes and proteins .

Cellular Effects

Compounds with trifluoromethyl groups have been found to have significant effects on cell function . For instance, they often exhibit strong acidity and can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the trifluoromethyl group has a significant electronegativity, which can influence its binding interactions with biomolecules . Additionally, benzylic halides, which have a similar structure, are known to undergo nucleophilic substitution reactions, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that compounds with trifluoromethyl groups can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that compounds with trifluoromethyl groups can have toxic or adverse effects at high doses .

Metabolic Pathways

Compounds with similar structures, such as benzylic halides, are known to interact with various enzymes and cofactors .

Transport and Distribution

Compounds with trifluoromethyl groups are known to interact with various transporters and binding proteins .

Subcellular Localization

Compounds with trifluoromethyl groups can be directed to specific compartments or organelles based on their chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography would be optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the trifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJVRYWRNUKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169344
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-49-5
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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